

# Technical Guide: Binding Affinity and Kinetics of a KRAS G12C Covalent Inhibitor

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## Compound of Interest

Compound Name: KRAS G12C inhibitor 61

Cat. No.: B12389310

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Disclaimer: Specific binding affinity and kinetic data for a compound explicitly named "**KRAS G12C inhibitor 61**" are not readily available in the public domain. This guide will focus on the well-characterized, clinically relevant successor from the same chemical series, MRTX849 (adagrasib), as a representative example to provide an in-depth technical overview of the binding characteristics of this class of inhibitors. MRTX849 is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Quantitative Binding Affinity and Kinetics of MRTX849

The interaction of MRTX849 with the KRAS G12C mutant protein is a two-step process characteristic of covalent inhibitors. First, the inhibitor non-covalently binds to the target protein, which is then followed by an irreversible covalent bond formation with the cysteine residue at position 12.[\[1\]](#)[\[2\]](#) The efficiency of this process is described by the reversible binding affinity (K<sub>I</sub>) and the rate of inactivation (k<sub>inact</sub>).

### Table 1: In Vitro Kinetic Parameters of MRTX849 against KRAS G12C

Parameter	Value	Description
KI	$3.7 \pm 0.5 \mu\text{M}$	The reversible binding affinity of MRTX849 to KRAS G12C before covalent bond formation.[5]
kinact	$0.13 \pm 0.01 \text{ s}^{-1}$	The maximal rate of covalent inactivation of KRAS G12C by MRTX849.[5]
kinact/KI	$35 \pm 0.3 \text{ mM}^{-1}\text{s}^{-1}$	The second-order rate constant, representing the overall potency of the covalent inhibitor.[5]

**Table 2: Cellular Activity of MRTX849 in KRAS G12C Mutant Cell Lines**

Cell Line	Assay	IC50 (nM)	Description
NCI-H358	pERK Inhibition	Single-digit nM	Inhibition of downstream signaling as measured by phosphorylated ERK levels.[6]
MIA PaCa-2	pERK Inhibition	Single-digit nM	Inhibition of downstream signaling as measured by phosphorylated ERK levels.[6]
Various KRAS G12C cell lines	Cell Viability (2D)	10 - 973 nM	Inhibition of cell proliferation in a 3-day assay.[3][4]
Various KRAS G12C cell lines	Cell Viability (3D)	0.2 - 1042 nM	Inhibition of cell proliferation in a 12-day spheroid formation assay.[3][4]

## Experimental Protocols

### Measurement of kinact and KI by LC-MS/MS

This method determines the kinetic parameters of covalent inhibition by measuring the rate of inhibitor-protein adduct formation over time.

Protocol:

- **Protein Preparation:** Recombinant KRAS G12C (C51S/C80L/C118S triple mutant to avoid non-specific disulfide bonding) is prepared in an assay buffer (e.g., 25 mM HEPES pH 7.0, 150 mM NaCl, 5 mM MgCl<sub>2</sub>, 10 mM octyl  $\beta$ -glucopyranoside, and 0.5 mM TCEP).[3]
- **Reaction Initiation:** The protein is incubated with a range of concentrations of MRTX849 at room temperature.

- Time-course Quenching: Aliquots are taken at various time points (e.g., 0-45 seconds) and the reaction is quenched with 50 mM HCl.[3]
- Proteolytic Digestion: Pepsin (0.25 µg) is added to each quenched sample, and the mixture is incubated for 4 hours at 37°C to digest the KRAS G12C protein.[3]
- LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A targeted method is used to monitor the Cys12-containing peptide to quantify the extent of its modification by MRTX849.
- Data Analysis: The observed rate of modification ( $k_{obs}$ ) is determined for each inhibitor concentration. The  $k_{obs}$  values are then plotted against the inhibitor concentration, and the data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine  $k_{inact}$  and  $K_I$ . [5]

## Cellular pERK Inhibition Assay

This assay measures the ability of an inhibitor to block the downstream signaling of KRAS G12C in a cellular context.

Protocol:

- Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358 or MIA PaCa-2) are cultured in appropriate media and seeded in multi-well plates.
- Compound Treatment: Cells are treated with a serial dilution of MRTX849 for a specified period (e.g., 3 hours).[5]
- Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins.
- Western Blotting or ELISA: The concentration of phosphorylated ERK (pERK) and total ERK in the cell lysates is quantified using either Western blotting with specific antibodies or a quantitative ELISA.
- Data Analysis: The ratio of pERK to total ERK is calculated for each inhibitor concentration. The data are then normalized to the vehicle-treated control and fitted to a four-parameter logistic equation to determine the IC<sub>50</sub> value.[6]

## In Vivo Target Engagement by LC-MS/MS

This protocol quantifies the extent of covalent modification of KRAS G12C by an inhibitor in tumor tissue from xenograft models.

Protocol:

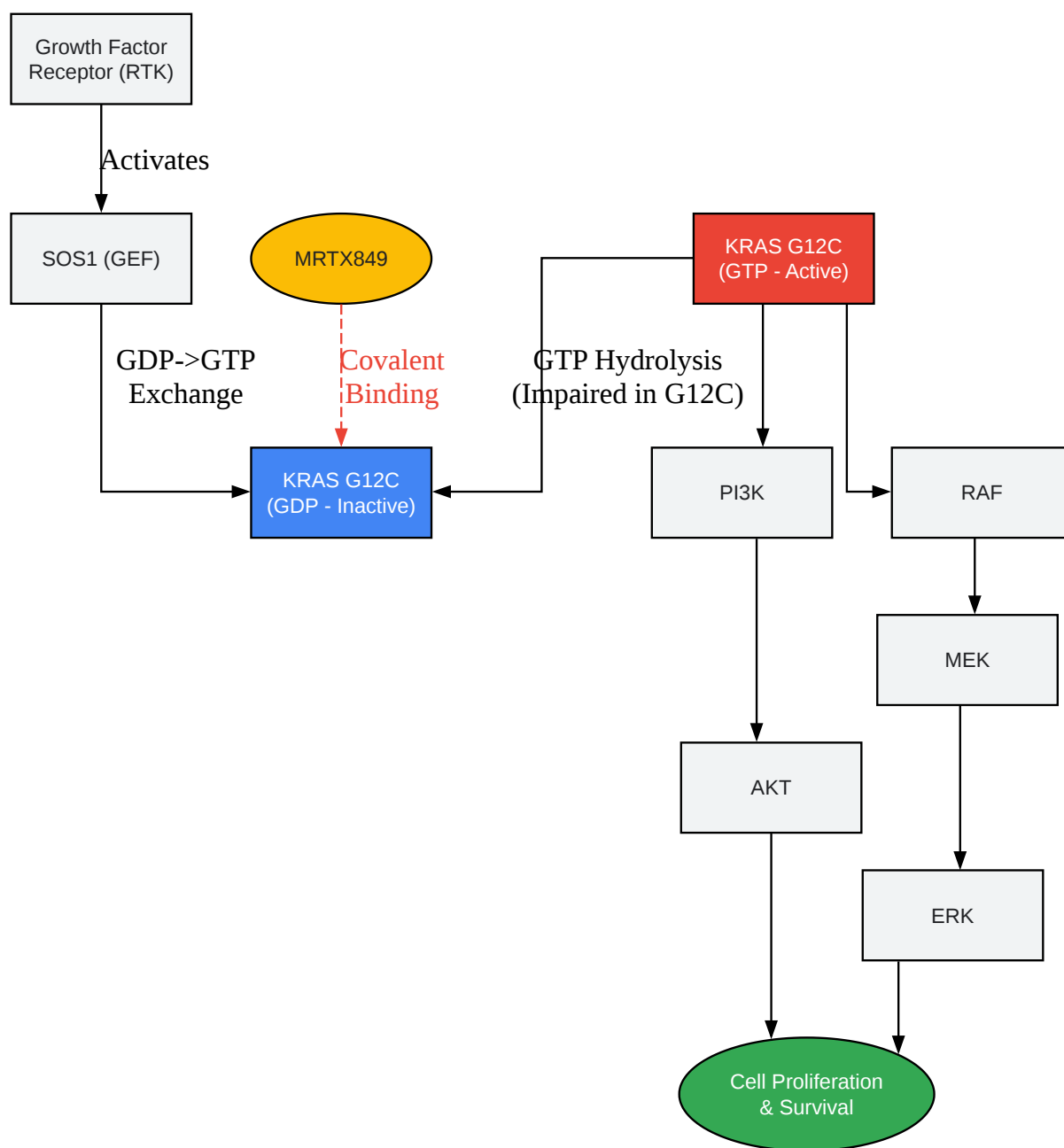
- **Animal Model:** Mice bearing xenografts of a KRAS G12C mutant cell line (e.g., NCI-H358) are treated with MRTX849 at various doses and for different durations.[7]
- **Tumor Collection and Homogenization:** At specified time points after the final dose, tumors are harvested and homogenized in a lysis buffer containing 6 M guanidine-HCl to denature proteins.[3]
- **Protein Quantification and Alkylation:** The protein concentration in the homogenate is determined. An internal standard (e.g., <sup>13</sup>C,<sup>15</sup>N-labeled recombinant KRAS G12C) is added, and free cysteine residues are alkylated with iodoacetamide.[3]
- **Buffer Exchange and Digestion:** The buffer is exchanged, and the proteins are digested with trypsin/Lys-C overnight at 37°C.[3]
- **Peptide Desalting and LC-MS/MS Analysis:** The resulting peptides are desalted and analyzed by LC-MS/MS to quantify the amount of unmodified Cys12-containing peptide relative to the internal standard.[3]
- **Data Analysis:** The percentage of KRAS G12C engagement is calculated by comparing the amount of unmodified peptide in the treated samples to that in the vehicle-treated control samples.[3]

## Signaling Pathway and Experimental Workflow

### KRAS Signaling Pathway

KRAS is a small GTPase that acts as a molecular switch in signal transduction pathways that regulate cell growth, proliferation, and survival.[8] In its active, GTP-bound state, KRAS activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[8][9] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling.[6] Covalent

inhibitors like MRTX849 bind to the inactive, GDP-bound form of KRAS G12C, locking it in this conformation and preventing its reactivation, thereby inhibiting downstream signaling.[1][2]

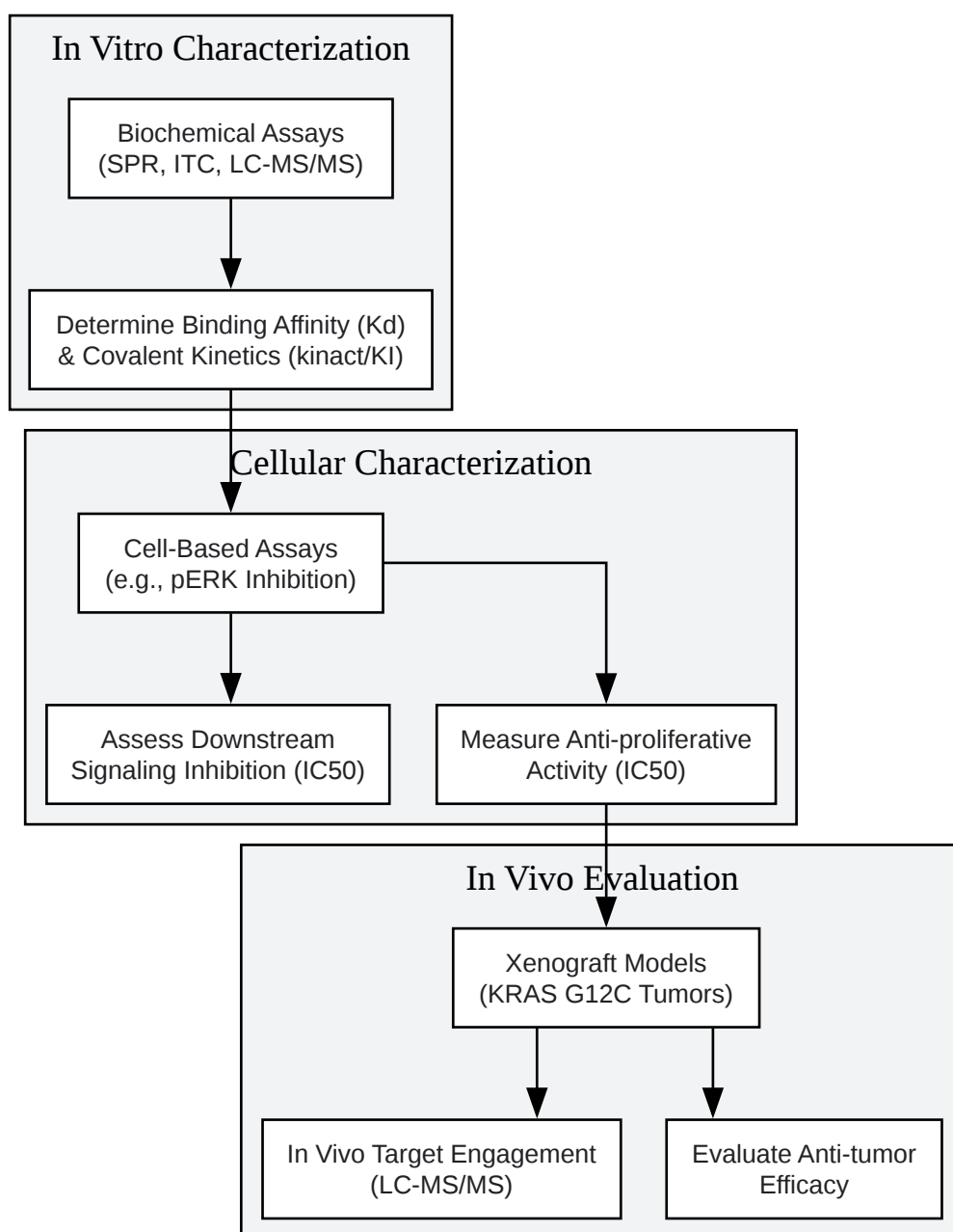


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### KRAS Signaling Pathway and Point of Inhibition

## Experimental Workflow for KRAS G12C Inhibitor Characterization

The characterization of a novel covalent KRAS G12C inhibitor typically follows a multi-step workflow, starting from in vitro biochemical assays and progressing to cellular and in vivo models to assess its potency, selectivity, and efficacy.



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## Experimental Workflow for Inhibitor Characterization

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